3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is not directly mentioned in the provided papers. However, the papers do discuss various quinoline derivatives, which are important in the context of chemical synthesis and biological activity. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. For instance, tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing promise as new scaffolds for drug development .
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions, as seen in the synthesis of tetrazolo[1,5-a]quinoline derivatives . Additionally, the synthesis of complex quinoline derivatives can involve intramolecular reactions, such as the [4+2] imino-Diels-Alder reactions used to create new cis-fused tetrahydrochromeno[4,3-b]quinolines . These methods highlight the versatility of quinoline as a core structure for the development of new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed by spectroscopic data and X-ray diffraction analysis. For example, the structures of new cis-fused tetrahydrochromeno[4,3-b]quinolines were established using these techniques . X-ray diffraction measurements provide detailed information about bond lengths, valence, torsion, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For instance, tetrazolo[1,5-a]quinoline-5-oxide reacts with carbanions of β-diketones and β-keto esters to yield enaminoketones and enamino esters, respectively . These reactions are important for the functionalization of the quinoline core and can lead to the synthesis of novel compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their fluorescence characteristics, are influenced by their molecular structure. For example, quinoxaline derivatives with an extended delocalized π-system exhibit fluorescence properties, which can be inhibited by structural modifications like replacing the central aromatic part with a cyclohexyl group . These properties are not only important for the development of fluorescent probes but also for understanding the interaction of these molecules with light and their potential applications in imaging.
Scientific Research Applications
Hydrolysis and Chemical Properties
- Hydrolysis Behavior : The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes rapid hydrolysis in air. Contrary to expectations, the hydrolysis doesn't yield (quinolin-8-yl)boronic acid. Instead, it results in the formation of either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, based on the conditions of hydrolysis. These findings challenge the assumption that monomeric (quinolin-8-yl)boronic acid can be isolated in a neutral Lewis base-free form (Son et al., 2015).
Synthesis and Modification
- Methodology for Aryl and Vinyl Substituents : A method for introducing aryl and vinyl substituents at the 5 or 7 position of 8-hydroxyquinoline has been developed using Suzuki cross-coupling reactions. This process involves 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as an intermediate (Babudri et al., 2006).
Structural and Conformational Analysis
- Crystal Structure and DFT Study : The crystal structures and molecular conformations of compounds derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been extensively studied. This research provides insights into the molecular electrostatic potential and physicochemical properties of these compounds (Huang et al., 2021).
Synthesis and Applications
- Synthesis of Quinoline Derivatives : The synthesis of quinoline derivatives, essential in biochemistry and medicine, involves using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. This underlines its importance in the creation of biologically active compounds (Aleksanyan & Hambardzumyan, 2013).
Safety And Hazards
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJAONCYUAPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445795 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
CAS RN |
171364-85-5 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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